3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
CAS No.: 1185295-67-3
Cat. No.: VC3369499
Molecular Formula: C41H36N2O8
Molecular Weight: 684.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185295-67-3 |
|---|---|
| Molecular Formula | C41H36N2O8 |
| Molecular Weight | 684.7 g/mol |
| IUPAC Name | 3,5-bis[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |
| Standard InChI | InChI=1S/C41H36N2O8/c44-39(45)26-21-27(48-19-17-42-40(46)50-24-37-33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)23-28(22-26)49-20-18-43-41(47)51-25-38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-16,21-23,37-38H,17-20,24-25H2,(H,42,46)(H,43,47)(H,44,45) |
| Standard InChI Key | SSXQWLIYCZHPAF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC(=CC(=C4)C(=O)O)OCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC(=CC(=C4)C(=O)O)OCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Introduction
Chemical Structure and Properties
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid consists of a benzoic acid core with two Fmoc-protected aminoethyl ether substituents positioned at the 3 and 5 positions. The Fmoc (9-fluorenylmethoxycarbonyl) groups serve as protecting entities for the amino functionalities, which is crucial for controlled reactions in various synthetic applications. This structural arrangement creates a versatile molecule that can participate in numerous chemical transformations while maintaining stability of its protected amino groups.
The compound is formally identified by its IUPAC name 3,5-bis[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid and is registered under CAS number 1185295-67-3. A detailed overview of its chemical identity and structural characteristics is presented in Table 1.
Table 1: Physical and Chemical Properties of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C41H36N2O8 |
| Molecular Weight | 684.7 g/mol |
| CAS Registry Number | 1185295-67-3 |
| InChI Key | SSXQWLIYCZHPAF-UHFFFAOYSA-N |
| Standard SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC(=CC(=C4)C(=O)O)OCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
| Physical State | Solid |
| Typical Purity | 95% |
The structural arrangement of this compound, featuring both benzoic acid and Fmoc-protected amine groups, creates unique chemical behavior that makes it particularly suitable for peptide chemistry applications. The Fmoc protecting groups provide stability during various reaction conditions while remaining selectively removable under basic conditions, which is essential for controlled sequential reactions in peptide synthesis.
Synthesis Methodology
The synthesis of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid typically involves a series of carefully controlled reactions to incorporate the Fmoc-protected amino groups into the benzoic acid backbone. This process is crucial for creating compounds that can be effectively utilized in solid-phase peptide synthesis (SPPS) applications.
General Synthetic Approach
The synthetic pathway generally follows these key steps:
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Protection of amino groups using the Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted reactions during subsequent synthetic steps
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Esterification reactions between the protected aminoethyl alcohols and the benzoic acid derivative to form the desired ether linkages
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Potential deprotection steps, which can be performed under mild acidic conditions when needed to yield active amino groups
The precise synthetic conditions require careful control of reaction parameters, including temperature, solvent selection, and reaction time to maximize yield and purity. The Fmoc protection strategy is particularly valuable because it creates an orthogonal protection system compatible with various other functional group protections commonly used in peptide chemistry .
Applications in Peptide Chemistry
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid has emerged as a valuable tool in peptide synthesis, particularly for creating complex peptide structures with enhanced properties.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound serves as a versatile linker, facilitating the attachment of amino acids to solid supports. The Fmoc protecting groups provide temporary protection for the amino functionalities, allowing controlled sequential addition of amino acids while preventing unwanted side reactions. The compound's structural features support high coupling efficiency, which is critical for obtaining pure peptide products with minimal side products or deletions.
The Fmoc approach to peptide synthesis has become widely adopted due to the mild conditions required for deprotection (typically using piperidine in DMF) and the orthogonality with other protecting groups used for side chains (often t-butyl-based protections that require acidic conditions for removal) . This orthogonal protection strategy is essential for creating complex peptides with multiple functional groups.
Development of Therapeutic Peptides
Research has demonstrated that 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid is valuable in the development of peptide therapeutics, particularly those targeting specific biological pathways. The compound's ability to form stable linkages enhances the pharmacological properties of synthesized peptides, including:
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Improved bioactivity compared to peptides synthesized with traditional methods
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Enhanced stability in biological environments
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Better pharmacokinetic profiles for therapeutic applications
Specialized Peptide Applications
Specific applications documented in research include:
Anti-Cancer Peptides
Studies have demonstrated the synthesis of peptides with anti-cancer properties using this compound as a linker. These peptides have shown enhanced cellular uptake and cytotoxicity against cancer cell lines compared to analogous peptides synthesized without this compound. This suggests that the structural features introduced by 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid may contribute to improved interaction with cellular targets.
Incretin Analogues for Diabetes Treatment
Research involving incretin analogues has utilized this compound to improve the stability and efficacy of peptide drugs aimed at treating diabetes. The analogues synthesized exhibited prolonged half-lives and improved receptor binding affinities due to the strategic incorporation of this compound into their structures, suggesting its value in metabolic disease therapeutics.
Biological Activities
Beyond its synthetic utility, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid has exhibited several notable biological activities that may contribute to its value in biomedical research.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzyme functions critical for bacterial survival, suggesting potential applications in antimicrobial research.
Anticancer Activity
Research has shown that the compound inhibits the proliferation of certain cancer cell lines, with the mechanism involving the induction of apoptosis through mitochondrial pathways. Table 2 summarizes key findings from studies examining its anticancer properties.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest and apoptosis |
These findings suggest potential applications in cancer research, either as a lead compound for drug development or as a structural component in the synthesis of anticancer peptides with enhanced properties.
Advanced Research Applications
The unique properties of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid have led to several advanced applications in current research.
Peptide Conjugates for Drug Delivery
The compound has been utilized to create peptide conjugates that enhance drug delivery systems targeting specific tissues. These conjugates leverage the structural features of the compound to improve:
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Targeted delivery to specific cell types or tissues
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Controlled release of active pharmaceutical ingredients
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Enhanced stability in circulation
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Improved cellular uptake and bioavailability
Compatibility with Modern Peptide Synthesis Techniques
The compound's structure makes it compatible with contemporary peptide synthesis methodologies, including those used for developing complex cyclic peptides and peptide mimetics . Its Fmoc groups align well with the widely used Fmoc/t-Bu orthogonal protection strategy in SPPS, which requires mild conditions and provides selective deprotection options for different functional groups .
Structure-Activity Relationships
Understanding the relationship between the structure of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid and its various activities provides valuable insights for rational design of derivatives with enhanced properties.
The presence of two Fmoc-protected aminoethoxy side chains at the 3,5-positions of the benzoic acid creates a versatile scaffold that can be further modified after selective deprotection. This arrangement allows for:
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Controlled introduction of additional functional groups
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Creation of branched peptide structures
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Development of peptide dendrimers
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Synthesis of peptide-drug conjugates with precise stoichiometry
The carboxylic acid functionality provides a convenient handle for attachment to solid supports or for derivatization, making this compound particularly useful in diverse synthetic approaches.
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